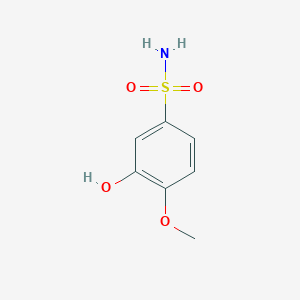

3-Hydroxy-4-methoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

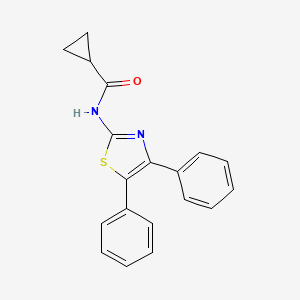

3-Hydroxy-4-methoxybenzene-1-sulfonamide is a compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 . It is a powder at room temperature .

Molecular Structure Analysis

The molecule contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, 1 aromatic ether, and 1 sulfonamide .Physical And Chemical Properties Analysis

3-Hydroxy-4-methoxybenzene-1-sulfonamide is a powder at room temperature . It has a molecular weight of 203.22 .Aplicaciones Científicas De Investigación

Antitumor Applications

- Antitumor Sulfonamides : Sulfonamide compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), have been identified as potent cell cycle inhibitors and have advanced to clinical trials as antimitotic agents and novel antiproliferative agents, respectively. These compounds have shown clinical activity in phase I settings and are characterized based on gene expression changes, highlighting their role as oncolytic small molecules (Owa et al., 2002).

Chemical Synthesis and Modification

- Synthesis of Heterocyclic Compounds : 3-Hydroxy-4-aminobenzene sulfonamide has been used as a starting material for synthesizing various heterocyclic compounds, demonstrating its role in the development of new chemical entities (Mohsein, Majeed, & Al-Ameerhelal, 2019).

- Crystal Structure Analysis : The study of compounds like N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide provides insights into the crystal structures and hydrogen bonding mechanisms of sulfonamide compounds (تحریری et al., 2018).

Drug-Tubulin Interactions

- Sulfonamide Drugs and Tubulin : Certain sulfonamide drugs, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), have been identified to bind to the colchicine site of tubulin, influencing tubulin polymerization and showing potential as antimitotic agents (Banerjee et al., 2005).

Environmental Impact

- Degradation of Sulfonamide Antibiotics : Studies on Microbacterium sp. strain BR1 have shown a unique microbial strategy for the degradation of sulfonamide antibiotics, including those with a structure similar to 3-hydroxy-4-methoxybenzene-1-sulfonamide. This process involves ipso-hydroxylation and fragmentation, highlighting the environmental impact and biodegradation pathways of sulfonamide compounds (Ricken et al., 2013).

Mecanismo De Acción

While the specific mechanism of action for 3-Hydroxy-4-methoxybenzene-1-sulfonamide is not available, sulfonamides in general act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is necessary for bacterial replication .

Safety and Hazards

Propiedades

IUPAC Name |

3-hydroxy-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAIAKVTJXISFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2509427.png)

![N-(4-methylbenzyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2509430.png)

![1-(3,4-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2509431.png)

![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)

![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2509438.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2509440.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)